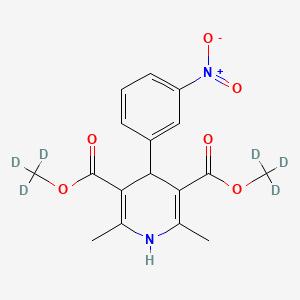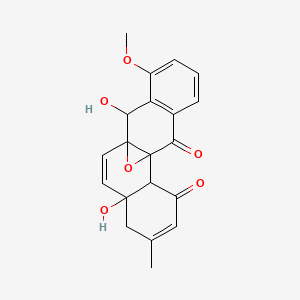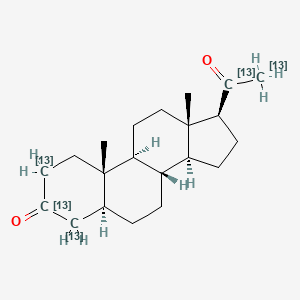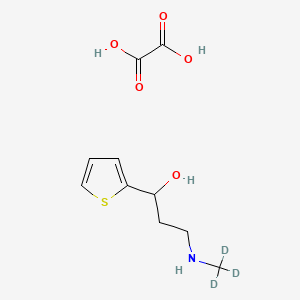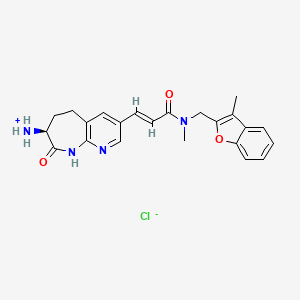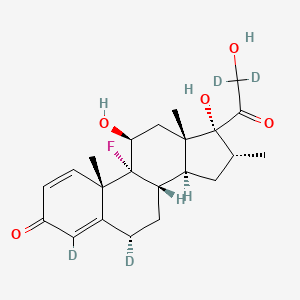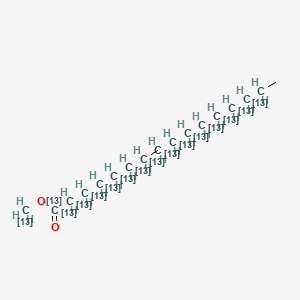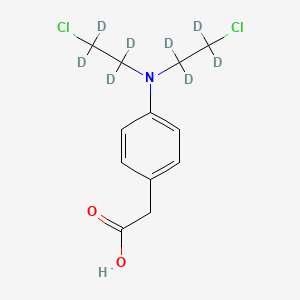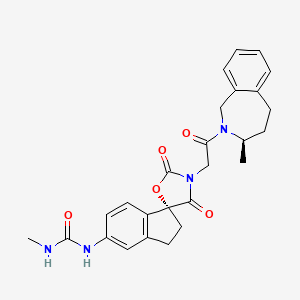
DHU-Se1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DHU-Se1 is a potent anti-inflammatory agent that stimulates macrophages to release reactive selenium compounds. This compound reduces the expression of cellular inflammatory factors such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). By blocking the polarization of macrophages from M0 to M1, this compound alleviates the inflammatory process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DHU-Se1 involves the preparation of different analytes for spectral measurement. Stock probe solutions are typically prepared in dimethylformamide (DMF) . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is known that the compound is synthesized with high purity for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
DHU-Se1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to release reactive selenium compounds.
Reduction: Reduction reactions may occur under specific conditions, although detailed information is limited.
Substitution: Substitution reactions involving selenium are possible.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochlorous acid (HOCl): Activates the selenium delivery platform.
Dimethyl sulfoxide (DMSO): Used as a solvent in various reactions.
Major Products Formed
The major products formed from reactions involving this compound include reactive selenium compounds that participate in biological processes .
Wissenschaftliche Forschungsanwendungen
DHU-Se1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of selenium compounds.
Biology: Investigated for its role in modulating macrophage activity and reducing inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical applications.
Wirkmechanismus
DHU-Se1 exerts its effects by stimulating macrophages to release reactive selenium compounds. This process reduces the expression of cellular inflammatory factors such as iNOS and TNF-α. The compound blocks the polarization of macrophages from M0 to M1, thereby alleviating the inflammatory process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium selenite: Another selenium-based compound with anti-inflammatory properties.
Selenocysteine: An amino acid containing selenium, known for its role in antioxidant defense.
Selenium dioxide: Used in various chemical reactions and has biological significance.
Uniqueness of DHU-Se1
This compound is unique in its ability to specifically stimulate macrophages to release reactive selenium compounds, effectively reducing inflammation by blocking macrophage polarization . This targeted mechanism sets it apart from other selenium-based compounds.
Eigenschaften
Molekularformel |
C23H23N3OSSe |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
Se-phenyl 3,7-bis(dimethylamino)phenothiazine-10-carboselenoate |
InChI |
InChI=1S/C23H23N3OSSe/c1-24(2)16-10-12-19-21(14-16)28-22-15-17(25(3)4)11-13-20(22)26(19)23(27)29-18-8-6-5-7-9-18/h5-15H,1-4H3 |
InChI-Schlüssel |
WQSQAXZTOLTYGN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)[Se]C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


